molecular formula C18H27NO6 B2632720 N-[2-(4-tert-butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 1093406-68-8

N-[2-(4-tert-butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B2632720
CAS No.: 1093406-68-8
M. Wt: 353.415
InChI Key: PVZNOMYOMQFDQC-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a useful research compound. Its molecular formula is C18H27NO6 and its molecular weight is 353.415. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Chemoselective Acetylation and Synthesis: N-(2-Hydroxyphenyl)acetamide, a compound structurally similar to the queried chemical, serves as an intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation of aminophenols to N-(2-hydroxyphenyl)acetamide, catalyzed by immobilized lipase, highlights the importance of such compounds in pharmaceutical synthesis processes. Key parameters like acyl donors, agitation speed, solvent, catalyst loading, mole ratio, and temperature are crucial in optimizing these reactions, with vinyl acetate identified as the most effective acyl donor due to its irreversible reaction nature. The reaction follows a ternary complex model, indicating a kinetically controlled synthesis (Magadum & Yadav, 2018).

Pharmacological and Biological Applications

  • Antiviral Properties and Experimental Application

    Derivatives of o-aminophenol, structurally akin to the compound , have been evaluated for their antiviral properties against herpes simplex virus. Notably, an ointment containing N-(3,5-di-tert-2-hydroxyphenyl)acetamide demonstrated efficacy comparable to acyclovir ointment in experimental cutaneous herpes in mice. This implies the potential therapeutic application of these compounds in antiviral treatments (Shadyro et al., 2019).

  • Anti-Inflammatory and Analgesic Properties

    Acetamide derivatives have been synthesized and assessed for their cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. Compounds with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus displayed notable biological activities, hinting at the potential therapeutic applications of structurally related acetamide compounds in treating various conditions (Rani et al., 2016).

Structural and Material Chemistry

  • Hydrogen-Bonding and Molecular Assembly

    Hydrogen-bonding patterns play a crucial role in the structural assembly of substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides. The formation of sheets and chains through a combination of hydrogen bonds and C-H...pi(arene) hydrogen bonds underscores the importance of such compounds in understanding molecular assemblies and designing new materials with specific properties (López et al., 2010).

  • Novel Complex Synthesis and Antioxidant Activity

    Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the formation of novel Co(II) and Cu(II) coordination complexes. The study of hydrogen bonding in the self-assembly process and the evaluation of their significant antioxidant activity offer insights into the chemical versatility and potential applications of these compounds in various fields (Chkirate et al., 2019).

Properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO6/c1-10(21)19-14-16(23)15(22)13(9-20)25-17(14)24-12-7-5-11(6-8-12)18(2,3)4/h5-8,13-17,20,22-23H,9H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZNOMYOMQFDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C(C)(C)C)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.